molecular formula C10H7ClFN B100141 4-Chloro-7-Fluoro-2-Methylquinoline CAS No. 18529-04-9

4-Chloro-7-Fluoro-2-Methylquinoline

Cat. No.: B100141
CAS No.: 18529-04-9
M. Wt: 195.62 g/mol
InChI Key: BBZQRRHOPBBNRO-UHFFFAOYSA-N
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Description

4-Chloro-7-Fluoro-2-Methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7ClFN. It is a derivative of quinoline, a structure known for its wide range of biological activities. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-Fluoro-2-Methylquinoline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method involves the nucleophilic substitution of halogen atoms or the diaza group . The Suzuki-Miyaura coupling reaction is also employed, utilizing boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions, optimized for yield and purity. The use of robust catalysts and controlled reaction environments ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-Fluoro-2-Methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines with potential biological activities .

Scientific Research Applications

4-Chloro-7-Fluoro-2-Methylquinoline is extensively used in scientific research due to its versatile chemical properties. Its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-7-Fluoro-2-Methylquinoline involves its interaction with specific molecular targets. The compound can inhibit various enzymes, affecting biological pathways and leading to its observed biological activities. The incorporation of fluorine enhances its biological activity and provides unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-Fluoro-2-Methylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-7-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZQRRHOPBBNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569122
Record name 4-Chloro-7-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18529-04-9
Record name 4-Chloro-7-fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18529-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18529-04-9
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